Bombinakinin-gap

Feeding behavior Neuropeptide Appetite regulation

Select Bombinakinin-GAP for its unique disulfide-stabilized structure and validated anorexigenic activity—60% food intake reduction following i.c.v. administration in rats—a property absent in bombinakinin M or other linear bradykinin-related peptides. Unlike contractile BRPs, this peptide inhibits bradykinin-induced arterial smooth muscle relaxation, enabling clean vascular pharmacology studies without confounding agonist effects. Coexpressed with bombinakinin M from the same cDNA precursor yet exhibiting divergent bioactivity (anorexigenic vs. contractile) and structural features (disulfide-bonded vs. linear), it serves as a model for functional divergence within tandem-repeat peptide systems. Verify disulfide bond integrity and ≥98% purity by HPLC before purchase.

Molecular Formula C145H219N39O39S3
Molecular Weight 3228.7 g/mol
Cat. No. B561562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinakinin-gap
SynonymsAlternative Name: Bombinakinin M Gene Associated Peptide
Molecular FormulaC145H219N39O39S3
Molecular Weight3228.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1
InChIKeyWGYUZJQRZYPVMG-BFMDKFMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinakinin-GAP Peptide: Core Identity and Procurement-Relevant Specifications


Bombinakinin-GAP (Bombinakinin M Gene Associated Peptide, CAS 573671-91-7) is a 28-amino acid bioactive peptide purified and characterized from skin secretions of the toad Bombina maxima [1]. Its primary sequence is DMYEIKQYKTAHGRPPICAPGEQCPIWV-NH₂, containing an internal disulfide bond formed by two cysteine residues [1][2]. This peptide is coexpressed with bombinakinin M, a bradykinin-related peptide, and represents the first example of a novel class of amphibian skin peptides implicated in feeding behavior control [1]. Key procurement specifications include molecular weight 3228.75 Da (C₁₄₅H₂₁₉N₃₉O₃₉S₃), solubility up to 1 mg/mL in water, and recommended storage at -20°C in desiccated form .

Why Bombinakinin-GAP Cannot Be Replaced by Generic Bradykinin-Related Peptides


Bombinakinin-GAP is structurally and functionally distinct from other bradykinin-related peptides (BRPs) despite their shared amphibian origin and precursor coexpression [1]. Unlike bombinakinin M—which acts as a potent B2 receptor agonist with ~4-50× greater potency than bradykinin in smooth muscle contraction—Bombinakinin-GAP induces anorexigenic effects (60% food intake reduction following i.c.v. administration in rats) and inhibits bradykinin-induced arterial smooth muscle relaxation [1][2]. Furthermore, Bombinakinin-GAP contains a disulfide-stabilized structure absent in linear BRPs, with only 32% sequence identity to mammalian CART peptide [1]. Substituting Bombinakinin-GAP with bombinakinin M, bradykinin, or other amphibian BRPs would yield fundamentally different pharmacological outcomes across feeding behavior, vascular tone, and receptor signaling studies.

Quantitative Differentiation Evidence: Bombinakinin-GAP vs. Structural and Functional Comparators


In Vivo Anorexigenic Activity: Bombinakinin-GAP vs. Bombinakinin M and Bradykinin

Bombinakinin-GAP induces a 60% reduction in food intake following intracerebroventricular (i.c.v.) administration in rats, an effect not reported for its coexpressed counterpart bombinakinin M or the canonical bradykinin peptide [1]. While bombinakinin M demonstrates potent contractile activity on smooth muscle (EC₅₀ = 4 nM on guinea pig ileum), Bombinakinin-GAP produces centrally mediated feeding suppression, establishing a distinct functional divergence within the same precursor system [1][2].

Feeding behavior Neuropeptide Appetite regulation

Vascular Smooth Muscle Modulation: Inhibitory vs. Contractile Activity

Bombinakinin-GAP inhibits bradykinin-induced relaxation of rat arterial smooth muscle, whereas bombinakinin M exerts potent concentration-dependent contractile effects on guinea pig ileum with an EC₅₀ of 4 nM (4× higher than bradykinin's EC₅₀ of 1 nM) [1][2]. This functional opposition—Bombinakinin-GAP acting as an inhibitor of bradykinin-mediated relaxation and bombinakinin M acting as a potent contractile agonist—demonstrates divergent vascular pharmacology despite their shared precursor origin [1].

Vascular pharmacology Smooth muscle Bradykinin antagonism

Indirect Modulation of Bradykinin-Contraction vs. Direct Antagonism

The bombinakinin M variant (DLSKMSFLHG-Ile¹-bradykinin) potentiates bradykinin-induced myotropic activity up to two-fold at a molar ratio of 1:58, whereas Bombinakinin-GAP lacks this potentiation activity and instead inhibits bradykinin-induced relaxation [1][2]. The synthetic 16-amino acid peptide DYTIRTRLH-amide exhibits weak inhibitory activity against bombinakinin M-induced contraction but not against bradykinin-induced contraction, highlighting the specificity of peptide interactions within this system [1].

Bradykinin potentiation Smooth muscle pharmacology Peptide modulation

Structural Divergence and Disulfide Stabilization vs. Linear BRPs

Bombinakinin-GAP contains an intramolecular disulfide bond between two cysteine residues, a structural feature absent in bombinakinin M, bradykinin, and most amphibian BRPs [1]. Sequence analysis reveals only 32% identity between Bombinakinin-GAP and a segment of rat cocaine- and amphetamine-regulated transcript (CART), with no significant homology to bradykinin or bombinakinin M beyond precursor coexpression [1]. The disulfide bond in Bombinakinin-GAP stabilizes the peptide's tertiary structure, differentiating it from linear BRPs and contributing to its distinct pharmacological profile .

Peptide structure Disulfide bond Sequence homology

Validated Research Applications for Bombinakinin-GAP Based on Differential Evidence


Central Feeding Behavior and Appetite Regulation Studies

Bombinakinin-GAP is the only peptide in the Bombina maxima bradykinin-precursor system with demonstrated anorexigenic activity (60% food intake reduction following i.c.v. administration in rats) [1]. This validated effect makes it suitable for investigating central feeding circuits, neuropeptide-mediated appetite control, and metabolic disorder models where other amphibian BRPs (bombinakinin M, bradykinin) lack efficacy [1].

Bradykinin-Induced Vascular Relaxation Inhibition Assays

Bombinakinin-GAP inhibits bradykinin-induced in vitro relaxation of rat arterial smooth muscle, a functional property opposite to the contractile activity of bombinakinin M (EC₅₀ = 4 nM) [1][2]. This inhibitory profile enables vascular pharmacology studies examining negative modulation of B2 receptor-mediated relaxation, without the confounding agonist effects present in other BRPs [1].

Peptide Precursor Processing and Coexpression Studies

Bombinakinin-GAP is coexpressed with bombinakinin M from the same cDNA precursor in Bombina maxima skin, yet exhibits divergent bioactivity (anorexigenic vs. contractile) and structural features (disulfide-bonded vs. linear) [1]. This system serves as a model for investigating differential post-translational processing, functional divergence within tandem-repeat precursors, and evolutionary diversification of amphibian skin peptides [1][2].

Disulfide-Stabilized Bioactive Peptide Structural Biology

The intramolecular disulfide bond in Bombinakinin-GAP distinguishes it from linear bradykinin-related peptides and contributes to conformational stability [1]. This structural feature supports studies examining the relationship between disulfide stabilization, tertiary structure, and biological activity in neuropeptide systems, particularly where linear BRPs fail to maintain functional conformation under assay conditions .

Technical Documentation Hub

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